2-(2-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide
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Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions, where key functional groups are combined under specific conditions to form the thiazole ring. For example, Schiff bases derived from thiazoles, similar to the core structure of 2-(2-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide, have been synthesized by condensing amino-thiazole compounds with aldehydes, followed by further functionalization of the thiazole ring (Vinusha et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The structural analysis often involves spectroscopic methods such as UV-visible, NMR, and MS techniques, which confirm the molecular structures of synthesized compounds. The optimized structures can be obtained using simulation software, providing insights into the spatial arrangement and electronic configuration of the molecules (Vinusha et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-10-5-3-4-6-11(10)18-9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZSQODAYYLSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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